molecular formula C18H14F3N3S B2564637 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide CAS No. 478048-12-3

4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide

Cat. No. B2564637
CAS RN: 478048-12-3
M. Wt: 361.39
InChI Key: HASGMXVNQVRBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide (MBPTTS) is a novel chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. The compound is a sulfide derivative of the triazine family and is synthesized through a multi-step process involving the reaction of various chemical reagents.

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research has focused on the structural analysis of related compounds, revealing the planarity of the 1,2,4-triazine ring and its inclinations with respect to other rings in the molecule. This structural characteristic facilitates specific intermolecular hydrogen bonding and weak C—H⋯O hydrogen bonds, contributing to the compound's solid-state assembly and potential for forming crystal structures suitable for various applications in materials science and chemistry. Such detailed structural information aids in understanding the compound's reactivity and potential interactions with other molecules, which is critical for designing materials with desired properties (Fun et al., 2011).

Magnetic and Electronic Properties

Another study explored the magnetostructural properties of similar compounds, uncovering a sharp spin transition that could be leveraged in the development of advanced magnetic materials. Such materials have applications in data storage, sensors, and switches. The ability to undergo a reversible spin transition within a narrow temperature range underscores the potential of these compounds in creating temperature-responsive magnetic materials (Constantinides et al., 2014).

Antimicrobial Applications

The antimicrobial potential of triazine derivatives has been evaluated, with findings indicating moderate to good activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests that triazine sulfide compounds could be developed into new antimicrobial agents, addressing the growing concern of antibiotic resistance and the need for new antibacterial and antifungal therapies (Jadhav et al., 2017).

Material Chemistry and Corrosion Inhibition

In the realm of material science, certain triazine derivatives have demonstrated significant corrosion inhibition efficiency on mild steel in acidic environments. These compounds offer a promising avenue for developing new corrosion inhibitors, which are crucial for extending the lifespan of metal structures and components in industrial settings. The detailed investigation into their mechanism of action, including adsorption behavior and interaction with metal surfaces, supports their potential application in corrosion prevention strategies (Singh et al., 2018).

properties

IUPAC Name

5-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3S/c1-12-7-9-13(10-8-12)11-25-17-15(18(19,20)21)23-24-16(22-17)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASGMXVNQVRBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.